TLR7 agonist 7

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

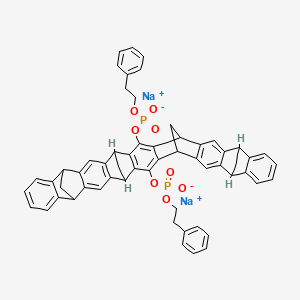

TLR7 agonist 7: is a small molecule that activates Toll-like receptor 7, a protein involved in the innate immune response. Toll-like receptor 7 is primarily expressed on antigen-presenting cells and recognizes single-stranded RNA from viruses, leading to the production of cytokines and the activation of immune responses . This compound has shown potential as a vaccine adjuvant and in the treatment of viral infections and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound is typically synthesized by dissolving the precursor in anhydrous methanol, followed by the addition of excess sodium methoxide and heating the reaction mixture at 65°C for one hour . Another method involves the reaction of pentynoic acid with HBTU, trimethylamine, and a catalytic amount of DMAP, followed by the addition of 3-amino-4-isobutylaminoquinoline .

Industrial Production Methods: Industrial production of TLR7 agonist 7 may involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: TLR7 agonist 7 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure to enhance its activity and selectivity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.

Substitution: Substitution reactions often involve nucleophiles like sodium methoxide or trimethylamine.

Major Products: The major products formed from these reactions include various analogues of this compound with modified functional groups, which can exhibit different levels of activity and specificity towards Toll-like receptor 7 .

Scientific Research Applications

Chemistry: In chemistry, TLR7 agonist 7 is used as a model compound to study the structure-activity relationship of Toll-like receptor agonists. Researchers modify its structure to develop more potent and selective agonists .

Biology: In biological research, this compound is used to study the activation of antigen-presenting cells and the subsequent immune response. It helps in understanding the mechanisms of innate immunity and the role of Toll-like receptor 7 in recognizing viral RNA .

Medicine: In medicine, this compound has shown promise as a vaccine adjuvant, enhancing the immune response to various antigens. It is also being investigated for its potential in treating chronic viral infections and cancer by activating the immune system to target infected or malignant cells .

Industry: In the pharmaceutical industry, this compound is used in the development of new immunotherapeutic agents and vaccines. Its ability to activate Toll-like receptor 7 makes it a valuable tool in designing treatments that harness the body’s immune system .

Mechanism of Action

TLR7 agonist 7 exerts its effects by binding to Toll-like receptor 7, which is located on the membrane of endosomes within antigen-presenting cells . Upon binding, it triggers a signaling cascade involving the MYD88-dependent pathway and the activation of nuclear factor kappa B (NF-κB) . This leads to the production of pro-inflammatory cytokines and type I interferons, which enhance the immune response . The activation of Toll-like receptor 7 also promotes the maturation of dendritic cells and the activation of T cells, contributing to a robust adaptive immune response .

Comparison with Similar Compounds

CL097 and CL075: Synthetic heterocyclic small molecules with TLR7/8 agonistic activity.

Bromopirone, Tilorone, Loxoribine, and Isatoribine: Other synthetic compounds that demonstrate TLR7/8 agonistic activity.

Uniqueness: These modifications allow for targeted activation of the immune response, making it a valuable tool in immunotherapy and vaccine development .

Properties

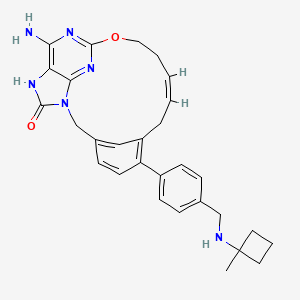

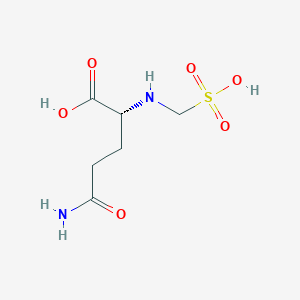

Molecular Formula |

C29H32N6O2 |

|---|---|

Molecular Weight |

496.6 g/mol |

IUPAC Name |

(9Z)-16-amino-6-[4-[[(1-methylcyclobutyl)amino]methyl]phenyl]-13-oxa-1,15,18,21-tetrazatetracyclo[12.5.2.13,7.017,20]docosa-3(22),4,6,9,14,16,20-heptaen-19-one |

InChI |

InChI=1S/C29H32N6O2/c1-29(13-5-14-29)31-17-19-7-10-21(11-8-19)23-12-9-20-16-22(23)6-3-2-4-15-37-27-33-25(30)24-26(34-27)35(18-20)28(36)32-24/h2-3,7-12,16,31H,4-6,13-15,17-18H2,1H3,(H,32,36)(H2,30,33,34)/b3-2- |

InChI Key |

GZXQWPDSUGFKJU-IHWYPQMZSA-N |

Isomeric SMILES |

CC1(CCC1)NCC2=CC=C(C=C2)C3=C4C/C=C\CCOC5=NC(=C6C(=N5)N(CC(=C4)C=C3)C(=O)N6)N |

Canonical SMILES |

CC1(CCC1)NCC2=CC=C(C=C2)C3=C4CC=CCCOC5=NC(=C6C(=N5)N(CC(=C4)C=C3)C(=O)N6)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] benzoate](/img/structure/B12404027.png)

![[(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B12404036.png)